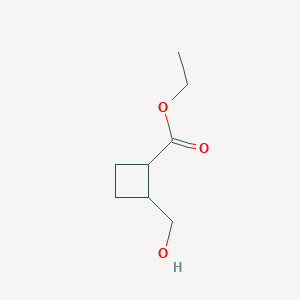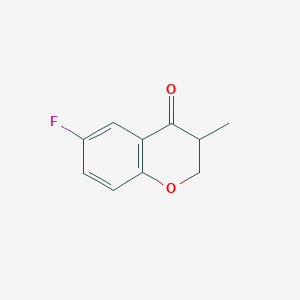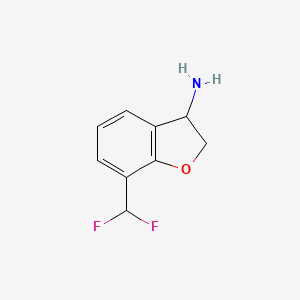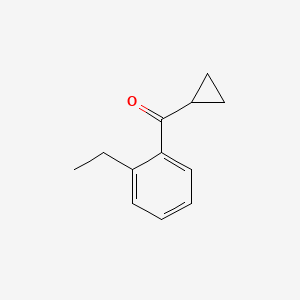
MajusanicacidD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MajusanicacidD is a novel organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various scientific fields This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MajusanicacidD typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route begins with the reaction of a substituted benzene derivative with a suitable electrophile under controlled conditions. This is followed by a series of functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups into the molecule. The final step often involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: MajusanicacidD undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the molecule are replaced by nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH₃)
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
MajusanicacidD has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of MajusanicacidD involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to disrupt microbial cell membranes makes it a potential antimicrobial agent.
Comparación Con Compuestos Similares
MajusanicacidD can be compared to other similar compounds based on its chemical structure and reactivity. Some similar compounds include:
Benzoic acid derivatives: These compounds share a similar aromatic core and exhibit comparable reactivity in oxidation and substitution reactions.
Phenolic compounds: Like this compound, phenolic compounds have hydroxyl groups attached to an aromatic ring, making them reactive in various chemical transformations.
Amino acids: Certain amino acids with aromatic side chains, such as tyrosine, share structural similarities and can undergo similar chemical reactions.
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups and the resulting unique reactivity profile. This makes it particularly valuable in applications where precise chemical modifications are required.
Propiedades
Fórmula molecular |
C20H26O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(1S,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1 |
Clave InChI |
MXPXAZNVQUWDFH-AHRSYUTCSA-N |
SMILES isomérico |
C[C@]12CCC[C@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)




![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)


![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)
